molecular formula C7H12ClF2N B8009091 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B8009091
M. Wt: 183.63 g/mol
InChI Key: UAQGXFASHBMEOD-UHFFFAOYSA-N
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Description

7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride: is a chemical compound with the molecular formula C7H12ClF2N It is a bicyclic compound featuring a nitrogen atom within its structure, making it part of the azabicyclo family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization and fluorination processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies .

Medicine: Its unique structure may allow for the design of drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .

Mechanism of Action

The mechanism of action of 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific substitution pattern and the presence of the methyl group. This structural difference can lead to variations in chemical reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c1-6-4-10-3-2-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQGXFASHBMEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCCC1C2(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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